alpha-Conotoxin SI

描述

Conotoxin SI is a peptide neurotoxin isolated from the venom of the marine cone snail, Conus striatus. This compound is part of a larger family of conotoxins, which are known for their potent and selective interactions with various ion channels and receptors. Conotoxin SI specifically targets nicotinic acetylcholine receptors, making it a valuable tool in neurobiological research and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Conotoxin SI involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the assembly of the linear peptide chain on a solid support, followed by the selective formation of disulfide bonds. The disulfide bonds are crucial for the peptide’s stability and biological activity. Various oxidative folding conditions are employed to ensure the correct formation of these bonds .

Industrial Production Methods: Industrial production of Conotoxin SI is still in its nascent stages, primarily due to the complexity of its synthesis and the need for precise control over disulfide bond formation. Advances in peptide synthesis technologies and optimization of folding conditions are expected to facilitate larger-scale production in the future .

化学反应分析

Types of Reactions: Conotoxin SI undergoes several types of chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds to yield free thiol groups.

Substitution: Modifications of amino acid residues to enhance stability or activity

Common Reagents and Conditions:

Oxidation: Typically achieved using reagents like iodine, thallium trifluoroacetate, or a sulfoxide/silyl mixture.

Reduction: Commonly performed using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Involves the use of various protecting groups and coupling reagents during SPPS

Major Products: The primary product of these reactions is the correctly folded Conotoxin SI with its native disulfide bond pattern. Misfolded isomers and partially oxidized intermediates are common by-products .

科学研究应用

Neuropharmacological Studies

Alpha-conotoxin SI is instrumental in neuropharmacological studies aimed at understanding the role of nAChRs in various neurological conditions. Its selective inhibition properties make it a valuable tool for:

- Investigating Neuromuscular Transmission : By blocking specific nAChR subtypes, researchers can elucidate the mechanisms underlying neuromuscular diseases such as myasthenia gravis.

- Pain Management Research : Given the involvement of nAChRs in pain pathways, this compound is being explored for its potential analgesic properties, contributing to the development of new pain relief therapies .

Drug Discovery

The unique structure and function of this compound have made it a candidate for drug development:

- Pharmacological Probes : It serves as a model for designing new drugs targeting nAChRs, with implications for treating conditions like Alzheimer's disease and schizophrenia where cholinergic signaling is disrupted .

- Synthetic Analog Development : Researchers are creating synthetic analogs of this compound to enhance its pharmacokinetic properties and receptor selectivity. These modifications aim to improve stability and efficacy while reducing potential side effects .

Structural Studies

Recent studies have focused on the structural characterization of this compound, revealing insights into its binding affinity and specificity:

- A comparative analysis of this compound with other conotoxins highlighted its lower toxicity and unique binding characteristics, suggesting potential therapeutic advantages in clinical applications .

- Structural modifications have been explored to enhance its affinity for specific nAChR subtypes, leading to the development of more effective therapeutic agents .

Clinical Relevance

This compound's applications extend beyond basic research into potential clinical settings:

- Its role in modulating synaptic transmission has implications for treating neurodegenerative diseases and conditions characterized by altered cholinergic signaling.

- Ongoing studies aim to evaluate its effectiveness in preclinical models of pain and cognitive disorders, paving the way for future clinical trials .

作用机制

Conotoxin SI exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding inhibits the normal function of these receptors, leading to a blockade of synaptic transmission. The peptide’s structure, stabilized by disulfide bonds, allows it to interact specifically with the receptor’s binding site, preventing the binding of acetylcholine and subsequent ion channel opening .

相似化合物的比较

Conotoxin SI is part of the alpha-conotoxin family, which includes several other peptides with similar structures and functions. Some of the related compounds include:

Alpha-Conotoxin GI: Targets nicotinic acetylcholine receptors with high specificity.

Alpha-Conotoxin MI: Exhibits a higher affinity for certain receptor subtypes compared to Conotoxin SI.

Alpha-Conotoxin EI: Similar in structure but differs in its receptor binding profile

Uniqueness: What sets Conotoxin SI apart is its specific interaction with the muscular nicotinic acetylcholine receptor subtype, making it particularly useful for studying neuromuscular transmission and developing muscle-specific therapeutics .

生物活性

Alpha-conotoxin SI is a peptide neurotoxin derived from the venom of cone snails, specifically from the species Conus striatus. This compound has garnered significant interest in pharmacology due to its selective antagonistic properties on nicotinic acetylcholine receptors (nAChRs). Understanding its biological activity is crucial for potential therapeutic applications, especially in treating conditions related to nAChR dysfunction.

This compound exhibits a distinct structure characterized by a conserved disulfide bond framework, which is essential for its biological activity. The peptide's interaction with nAChRs is mediated through competitive antagonism, where it binds to specific sites on the receptor, inhibiting acetylcholine's action.

Key Structural Features

- Disulfide Bonds : The presence of two disulfide bonds contributes to the stability and conformation necessary for receptor binding.

- Residue Variation : Variations in specific amino acid residues influence the affinity and selectivity of this compound for different nAChR subtypes.

Biological Activity

This compound has been shown to selectively inhibit various nAChR subtypes, with particular emphasis on its interaction with the alpha/delta interface of muscle-type nAChRs. Its potency varies significantly across different receptor types, highlighting its potential as a pharmacological probe.

Potency and Selectivity

- High Affinity : this compound displays a high affinity for the alpha/delta site on BC3H-1 receptors (IC50 values reported around 10 nM) but lower affinity for the alpha/gamma site compared to other conotoxins like GI and MI .

- Species-Specific Interactions : The toxin's binding characteristics can vary between species, showcasing a complex relationship with receptor subunit composition .

Comparative Analysis of Alpha-Conotoxins

To better understand the biological activity of this compound, a comparative analysis with other alpha-conotoxins is presented in the table below:

| Conotoxin | IC50 (nM) | Preferred Binding Site | Toxicity (in vivo) | Selectivity |

|---|---|---|---|---|

| This compound | ~10 | Alpha/Delta on BC3H-1 receptors | Low | Selective for muscle-type nAChRs |

| Alpha-Conotoxin GI | ~2 | Alpha/Gamma on Torpedo receptors | Moderate | High selectivity for Torpedo nAChRs |

| Alpha-Conotoxin MI | ~5 | Alpha/Gamma on Torpedo receptors | High | High selectivity for muscle-type nAChRs |

Case Studies and Research Findings

- Mechanistic Insights : A study investigating the structural basis of this compound's action revealed that specific amino acid residues play critical roles in determining receptor interaction and selectivity. Mutagenesis studies indicated that changes at positions 9 and 10 significantly affect binding affinity at different receptor sites .

- Therapeutic Potential : Research has highlighted the potential use of this compound as a therapeutic agent in treating nicotine addiction and other disorders related to nAChR dysregulation. Its selective antagonism at specific receptor subtypes could lead to targeted therapies with fewer side effects compared to non-selective agents .

- Pharmacological Probes : Alpha-conotoxins, including SI, are being explored as pharmacological probes to elucidate the structure-function relationships of nAChRs. This research is pivotal in developing drugs that can modulate these receptors for therapeutic benefits .

属性

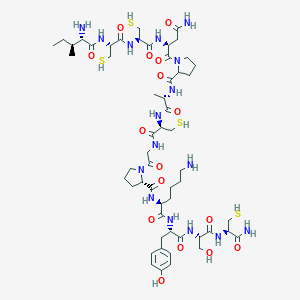

IUPAC Name |

(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[1-[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H88N16O16S4/c1-4-27(2)43(58)54(86)69-38(26-91)51(83)68-37(25-90)50(82)64-33(20-41(57)74)55(87)71-18-8-11-40(71)52(84)61-28(3)45(77)67-36(24-89)46(78)60-21-42(75)70-17-7-10-39(70)53(85)62-31(9-5-6-16-56)47(79)63-32(19-29-12-14-30(73)15-13-29)48(80)65-34(22-72)49(81)66-35(23-88)44(59)76/h12-15,27-28,31-40,43,72-73,88-91H,4-11,16-26,56,58H2,1-3H3,(H2,57,74)(H2,59,76)(H,60,78)(H,61,84)(H,62,85)(H,63,79)(H,64,82)(H,65,80)(H,66,81)(H,67,77)(H,68,83)(H,69,86)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTKBXVGWKXCPU-DTTUQCIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCCC1C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H88N16O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1357.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115797-06-3 | |

| Record name | Conotoxin SI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115797063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。